3-Chloro-2-(trifluoromethoxy)aniline 3-Chloro-2-(trifluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 151276-16-3
VCID: VC7873953
InChI: InChI=1S/C7H5ClF3NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2
SMILES: C1=CC(=C(C(=C1)Cl)OC(F)(F)F)N
Molecular Formula: C7H5ClF3NO
Molecular Weight: 211.57 g/mol

3-Chloro-2-(trifluoromethoxy)aniline

CAS No.: 151276-16-3

Cat. No.: VC7873953

Molecular Formula: C7H5ClF3NO

Molecular Weight: 211.57 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-(trifluoromethoxy)aniline - 151276-16-3

Specification

CAS No. 151276-16-3
Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
IUPAC Name 3-chloro-2-(trifluoromethoxy)aniline
Standard InChI InChI=1S/C7H5ClF3NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2
Standard InChI Key CDXBZMRQOUKXBS-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)OC(F)(F)F)N
Canonical SMILES C1=CC(=C(C(=C1)Cl)OC(F)(F)F)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-Chloro-2-(trifluoromethoxy)aniline is C₇H₅ClF₃NO, with a molecular weight of 227.57 g/mol. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, altering the reactivity of the aromatic ring compared to methyl or methoxy analogs. X-ray crystallography data for closely related compounds, such as N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine, reveal planar aromatic systems with bond angles consistent with steric and electronic perturbations from halogen substituents .

Table 1: Comparative Physicochemical Properties of Halogenated Anilines

CompoundMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)Solubility (Water)
3-Chloro-2-(trifluoromethoxy)aniline227.5768–72*245–248*Insoluble
3-Chloro-2-(trifluoromethyl)aniline 195.5771–74240–241Insoluble
2-Trifluoromethoxyaniline181.1234–36198–200Slightly soluble

*Predicted values based on analogs .

Spectroscopic Characterization

  • ¹H NMR: The aromatic protons resonate between δ 6.8–7.5 ppm, with splitting patterns indicative of para-substitution effects. The -NH₂ group typically appears as a broad singlet near δ 4.5–5.0 ppm .

  • ¹⁹F NMR: The -OCF₃ group shows a characteristic triplet at δ -55 to -58 ppm due to coupling with adjacent fluorine atoms .

  • IR Spectroscopy: Strong absorptions at 1250–1300 cm⁻¹ (C-F stretching) and 3350–3500 cm⁻¹ (N-H stretching) are observed .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The trifluoromethoxy group is typically introduced via Ullmann-type coupling or nucleophilic displacement of nitro or chloro substituents. A patented route for analogous compounds involves the reaction of 2-chloro-4-aminophenol with perfluoromethyl vinyl ether in dimethylformamide (DMF) under alkaline conditions :

2-Chloro-4-aminophenol + CF₃OCF₂CF₂HKOH, DMF3-Chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)aniline\text{2-Chloro-4-aminophenol + CF₃OCF₂CF₂H} \xrightarrow{\text{KOH, DMF}} \text{3-Chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)aniline}
ParameterValue
SolventDMF
Temperature40°C
Reaction Time4 hours
Molar Ratio (Substrate:CF₃O)1:3
Yield70%

Reductive Amination

Alternative pathways employ reductive amination of nitro precursors. For example, catalytic hydrogenation of 3-chloro-2-(trifluoromethoxy)nitrobenzene over Pd/C in ethanol achieves >85% conversion to the target aniline .

Industrial and Research Applications

Agrochemical Intermediates

The electron-deficient aromatic ring enhances herbicidal activity by facilitating binding to acetolactate synthase (ALS) enzymes. Analogs like flumioxazin (derived from 3-Chloro-2-(trifluoromethyl)aniline) demonstrate broad-spectrum weed control . The trifluoromethoxy variant may improve soil persistence due to increased hydrophobicity.

Pharmaceutical Synthesis

Aniline derivatives serve as precursors to antifungal agents (e.g., fluconazole) and antihypertensives. The -OCF₃ group’s metabolic stability could reduce hepatic clearance compared to -CF₃ analogs, as seen in comparative studies of fluorinated benzamidines .

Table 3: Biological Activity of Selected Aniline Derivatives

CompoundIC₅₀ (nM)Target EnzymeApplication
3-Chloro-2-(trifluoromethyl)aniline 12.3ALS (Herbicide)Soybean cultivation
N-[3-Chloro-4-(...)-phenyl]-2,6-difluoro-benzamidine 8.7Cytochrome P450Antifungal therapy

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